N-(3-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a hexahydroquinazolinone core, a thioether linkage, and a dimethylaminoethyl substituent. The quinazolinone moiety is a bicyclic system known for its pharmacological relevance, particularly in anti-inflammatory and anticonvulsant agents . The thioacetamide group (-S-CO-NH-) enhances metabolic stability compared to oxygen-based analogs, while the dimethylaminoethyl side chain may improve solubility and target binding via its basic nitrogen .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-15(27)16-7-6-8-17(13-16)23-20(28)14-30-21-18-9-4-5-10-19(18)26(22(29)24-21)12-11-25(2)3/h6-8,13H,4-5,9-12,14H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSHOVMMQWOIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (CAS Number: 941979-60-8) is a compound of interest due to its potential biological activities. This article reviews existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 428.5 g/mol
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Activity : The compound has demonstrated antimicrobial effects against a range of bacteria and fungi. Its efficacy varies depending on the strain and concentration used.
- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may modulate neuroinflammatory responses and protect neurons from oxidative stress.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer metabolism and microbial growth.
- Modulation of Signaling Pathways : It appears to interact with key signaling pathways related to apoptosis and inflammation.
Case Studies and Experimental Data
Several studies have been conducted to assess the biological activity of this compound:
- Study on Anticancer Effects :
- Antimicrobial Activity Assessment :
- Neuroprotective Study :
Data Table Summary
Scientific Research Applications
Structural Features
The compound features several functional groups that contribute to its pharmacological properties:
- Thioacetamide Moiety : Enhances biological activity through potential interactions with biological targets.
- Tetrahydropyrimidine Ring : Known for its role in various biological activities.
Anticancer Activity
Preliminary studies indicate that N-(3-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibits significant anticancer properties. Research has shown that it interacts with various cellular pathways involved in cancer proliferation and apoptosis. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes crucial for DNA synthesis and cellular replication, similar to other compounds targeting thymidylate synthase (TS) .
Antimicrobial Properties
The compound also demonstrates potential antimicrobial activity. The presence of the thioacetamide group enhances its ability to penetrate cell membranes, allowing it to exert effects on microbial targets effectively. Studies suggest that derivatives of similar structures have been effective against various bacterial strains .
Organic Synthesis
This compound serves as an intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced biological activities.
Biological Target Interactions
Research has indicated that this compound interacts with multiple biological targets:
| Biological Target | Interaction Type | Implications |
|---|---|---|
| Thymidylate Synthase | Inhibition | Potential anticancer effects |
| Bacterial Enzymes | Inhibition | Antimicrobial activity |
Further studies are required to elucidate these interactions fully and assess their therapeutic implications.
Case Study 1: Anticancer Efficacy
A study demonstrated that derivatives of this compound exhibited significant growth inhibition in various cancer cell lines (e.g., SNB-19 and OVCAR-8), with percent growth inhibitions exceeding 85% .
Case Study 2: Antimicrobial Activity
Research focusing on similar thioamide compounds has shown promising results against resistant bacterial strains. The structural similarities suggest that this compound could exhibit comparable efficacy .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycles: The hexahydroquinazolinone in the target compound provides conformational flexibility compared to fully aromatic quinazolines (e.g., in ) or rigid triazoles (–2). This flexibility may improve binding to dynamic enzyme pockets . Triazole-based analogs (–2) prioritize aromatic stacking interactions, whereas thiazole derivatives () focus on coordination chemistry .
Substituent Impact: Electron-Withdrawing Groups: Nitro (6b, ) and chloro (6m, ) substituents increase stability but reduce solubility. The target compound’s acetylphenyl group balances electron effects with moderate hydrophilicity. Aminoalkyl Chains: The dimethylaminoethyl group in the target compound contrasts with ethylamino in . Both enhance solubility, but dimethyl substitution may reduce metabolic oxidation .
Thioether vs. Ether/Oxo Groups :
- Thioacetamide in the target compound offers greater resistance to enzymatic hydrolysis compared to oxyacetamides (e.g., ) .
Q & A
Basic: How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves systematic adjustments to reaction conditions, including:
- Temperature control : Maintaining precise temperatures during cyclization (e.g., reflux in acetic acid for thiourea reactions) .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency .
- Reaction time monitoring : Using TLC or HPLC to terminate reactions at peak conversion .
- Purification techniques : Column chromatography or recrystallization from ethanol/water mixtures to isolate high-purity products .
Basic: What spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR spectroscopy : 1H and 13C NMR confirm backbone connectivity, with DEPT-135 resolving CH, CH2, and CH3 groups .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying sulfur-containing moieties .
- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for the quinazolinone core) .
Basic: How should researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Stress testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours .
- Analytical monitoring : Use HPLC to track degradation products; LC-MS identifies hydrolyzed or oxidized derivatives .
- Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green) .
- Antiproliferative screens : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
Methodological Answer:
- Systematic substitution : Modify the dimethylaminoethyl group (e.g., replace with hydroxyethyl or pyridinylmethyl) and compare bioactivity .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR or COX-2) .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., thioacetamide sulfur) using Schrödinger Suite .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardize assays : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
- Orthogonal validation : Cross-verify using in vivo models (e.g., xenograft mice for antitumor claims) .
- Structural analogs comparison : Reference compounds like N-(3-nitrophenyl) derivatives to isolate substituent effects .
Advanced: What computational strategies predict metabolic pathways and toxicity?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate permeability, CYP450 interactions, and hERG liability .
- Metabolite simulation : Employ Schrödinger’s BioLuminate to model phase I/II metabolism (e.g., oxidation of the hexahydroquinazoline ring) .
- Toxicophore identification : Leverage DEREK Nexus to flag structural alerts (e.g., thioamide hepatotoxicity risks) .
Advanced: How to identify and characterize synthetic byproducts?
Methodological Answer:
- Reaction monitoring : Use LC-MS at intermediate steps to detect side products (e.g., over-oxidized quinazolinones) .
- Isolation via prep-HPLC : Separate byproducts using C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolve ambiguous structures (e.g., stereoisomers from the hexahydroquinazoline core) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
